molecular formula C23H20FN3S B425265 3-BENZYL-5-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-4-(3-METHYLPHENYL)-4H-1,2,4-TRIAZOLE

3-BENZYL-5-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-4-(3-METHYLPHENYL)-4H-1,2,4-TRIAZOLE

Katalognummer: B425265
Molekulargewicht: 389.5g/mol
InChI-Schlüssel: QSAPVRPIBQLRRB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-BENZYL-5-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-4-(3-METHYLPHENYL)-4H-1,2,4-TRIAZOLE is a chemical compound belonging to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This specific compound is characterized by the presence of benzyl, fluorobenzyl, sulfanyl, and methylphenyl groups attached to the triazole ring, making it a unique and potentially versatile molecule in various chemical applications.

Eigenschaften

Molekularformel

C23H20FN3S

Molekulargewicht

389.5g/mol

IUPAC-Name

3-benzyl-5-[(2-fluorophenyl)methylsulfanyl]-4-(3-methylphenyl)-1,2,4-triazole

InChI

InChI=1S/C23H20FN3S/c1-17-8-7-12-20(14-17)27-22(15-18-9-3-2-4-10-18)25-26-23(27)28-16-19-11-5-6-13-21(19)24/h2-14H,15-16H2,1H3

InChI-Schlüssel

QSAPVRPIBQLRRB-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)N2C(=NN=C2SCC3=CC=CC=C3F)CC4=CC=CC=C4

Kanonische SMILES

CC1=CC(=CC=C1)N2C(=NN=C2SCC3=CC=CC=C3F)CC4=CC=CC=C4

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-BENZYL-5-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-4-(3-METHYLPHENYL)-4H-1,2,4-TRIAZOLE typically involves multiple steps, including the formation of the triazole ring and subsequent functionalization. One common method involves the cyclization of appropriate hydrazine derivatives with carbon disulfide, followed by alkylation and arylation reactions to introduce the benzyl, fluorobenzyl, and methylphenyl groups.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the desired chemical transformations efficiently.

Analyse Chemischer Reaktionen

Types of Reactions

3-BENZYL-5-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-4-(3-METHYLPHENYL)-4H-1,2,4-TRIAZOLE can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazole ring can be reduced under specific conditions.

    Substitution: The benzyl and fluorobenzyl groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced triazole derivatives.

    Substitution: Various substituted benzyl and fluorobenzyl derivatives.

Wissenschaftliche Forschungsanwendungen

3-BENZYL-5-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-4-(3-METHYLPHENYL)-4H-1,2,4-TRIAZOLE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 3-BENZYL-5-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-4-(3-METHYLPHENYL)-4H-1,2,4-TRIAZOLE involves its interaction with specific molecular targets and pathways. The triazole ring and attached functional groups can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-benzyl-5-[(2-fluorobenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazole
  • 3-benzyl-5-[(2-fluorobenzyl)sulfanyl]-4-(4-methylphenyl)-4H-1,2,4-triazole

Uniqueness

3-BENZYL-5-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-4-(3-METHYLPHENYL)-4H-1,2,4-TRIAZOLE is unique due to the specific arrangement of its functional groups, which can impart distinct chemical and biological properties. The presence of the fluorobenzyl and methylphenyl groups can influence its reactivity, stability, and interaction with biological targets, making it a valuable compound for various research and industrial applications.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.